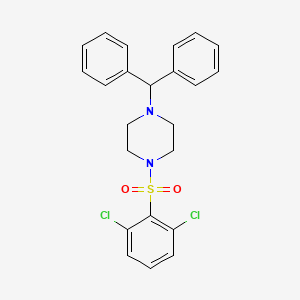

1-Benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

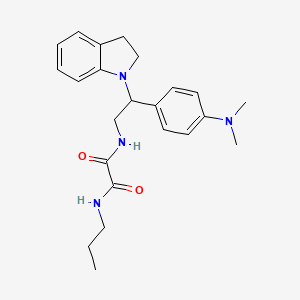

The compound “1-Benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine” is a derivative of 1-benzhydryl piperazine . The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure .

Synthesis Analysis

The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis

The title compound crystallizes in the monoclinic space group C 2/ c with cell parameters a = 13.1120 (9) Å, b = 21.4990 (9) Å, c = 16.655 (1) Å, β = 111.352 (2)°, Z = 8, and V = 4372.7 (4) Å . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis

The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . This suggests that the compound can participate in nucleophilic substitution reactions.Wissenschaftliche Forschungsanwendungen

Structural Analysis

The compound has been synthesized and its structure has been investigated using X-ray crystallography . The structure reveals that the piperazine ring is in a chair conformation and the geometry around the S atom is a distorted tetrahedron .

Anticancer Activity

1-Benzhydryl-sulfonyl-piperazine derivatives have been evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation . In particular, the compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine showed significant inhibitory activity .

Antifungal Activity

Piperazine derivatives, including 1-Benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine, have been reported to have antifungal properties .

Antibacterial Activity

These compounds have also been reported to have antibacterial properties .

Antimalarial Activity

Piperazine derivatives have been reported to have antimalarial properties .

Antipsychotic Activity

These compounds have been reported to have antipsychotic properties .

HIV Protease Inhibitors

Piperazine derivatives have been reported to be HIV protease inhibitors .

Antidepressants

Piperazine derivatives have been reported to be antidepressants .

Wirkmechanismus

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, have a broad range of biological targets . They are found in various biologically active compounds across a number of different therapeutic areas .

Mode of Action

It’s known that piperazine derivatives can bind to multiple receptors with high affinity . The piperazine nucleus is found in a broad range of biologically active compounds displaying various activities .

Biochemical Pathways

Piperazine derivatives are known to affect various biochemical pathways due to their broad range of biological activity .

Result of Action

It’s known that piperazine derivatives can have various effects at the molecular and cellular level due to their broad range of biological activity .

Eigenschaften

IUPAC Name |

1-benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2N2O2S/c24-20-12-7-13-21(25)23(20)30(28,29)27-16-14-26(15-17-27)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMSEXYQUHRDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)

![2-[(Pyridin-3-yl)methylidene]butanal](/img/structure/B2816176.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2816182.png)